molecular formula C28H36N2O2 B15167168 4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol CAS No. 649767-97-5

4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol

Cat. No.: B15167168
CAS No.: 649767-97-5
M. Wt: 432.6 g/mol
InChI Key: BBCSCECODRCCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes two tert-butylphenyl groups attached to a benzene-1,3-diol core via amino linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butylbenzylamine with 4,6-dichlororesorcinol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The tert-butylphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tert-butylphenyl groups may also contribute to the compound’s overall stability and lipophilicity, enhancing its ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the hydroxyl and amino groups.

    4-tert-Butylphenylacetylene: Contains a tert-butylphenyl group but differs in its alkyne functionality.

    4-tert-Butylphenylboronic acid: Contains a tert-butylphenyl group but differs in its boronic acid functionality.

Uniqueness

4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol is unique due to its combination of hydroxyl, amino, and tert-butylphenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

649767-97-5

Molecular Formula

C28H36N2O2

Molecular Weight

432.6 g/mol

IUPAC Name

4,6-bis[(4-tert-butylphenyl)methylamino]benzene-1,3-diol

InChI

InChI=1S/C28H36N2O2/c1-27(2,3)21-11-7-19(8-12-21)17-29-23-15-24(26(32)16-25(23)31)30-18-20-9-13-22(14-10-20)28(4,5)6/h7-16,29-32H,17-18H2,1-6H3

InChI Key

BBCSCECODRCCBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC2=CC(=C(C=C2O)O)NCC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.